molecular formula C9H9Cl2NO2 B1277239 (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid CAS No. 748128-13-4

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid

Cat. No. B1277239
CAS RN: 748128-13-4
M. Wt: 234.08 g/mol
InChI Key: GQKLESLYMHWBOP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 3-amino-3-(4-chlorophenyl)propanoic acid, involves chlorinated acids that are weak specific antagonists of GABA at the GABAB receptor . Although the exact synthesis of "(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid" is not detailed, the methods used for similar compounds typically involve the introduction of amino and chloro groups into the appropriate positions on the phenyl ring, followed by the formation of the propanoic acid moiety.

Molecular Structure Analysis

The molecular structure of related compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, has been determined using X-ray crystallography . These structures are stabilized by hydrogen bonds, and the geometry of the molecule is close to other related compounds. The indole ring in these compounds is essentially planar. By analogy, "(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid" would likely exhibit a similar planarity in the dichlorophenyl ring and could form hydrogen bonds that stabilize its structure.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of "(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid" are not directly reported in the provided papers. However, related compounds exhibit properties such as crystallinity and the ability to form hydrogen bonds, which can affect their solubility, melting point, and other physical properties . The presence of chloro groups on the aromatic ring would likely increase the compound's lipophilicity compared to non-halogenated analogs.

Scientific Research Applications

Fluorescence Derivatisation

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid has been explored for its potential in fluorescence derivatisation. A study demonstrated its ability to strongly fluoresce when coupled with other compounds, making it useful in biological assays due to its strong fluorescence in ethanol and water at physiological pH (Frade et al., 2007).

Biocatalysis in Drug Research

The compound has been used in biocatalysis for pharmaceutical applications. Research shows its role in the enzymatic preparation of β-amino acids, which are important in drug research. One study highlights its use in the catalytic preparation of S-dapoxetine, a pharmaceutical intermediate (Li et al., 2013).

Anticancer Activity

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid has shown promise in the synthesis of compounds with anticancer activities. A study synthesized S-glycosyl and S-alkyl derivatives that exhibited significant in vitro anticancer activities against different cancer cell lines (Saad & Moustafa, 2011).

Corrosion Inhibition

The compound is also studied for its role in corrosion inhibition. Schiff bases derived from L-Tryptophan, which include this compound, have been investigated for their efficiency in preventing corrosion of stainless steel in acidic environments. Such applications are significant in industrial contexts (Vikneshvaran & Velmathi, 2017).

Molecular Docking and Structural Studies

Molecular docking studies have been conducted using derivatives of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid. These studies aim to understand the compound's potential interactions with biological targets and its reactivity, which is crucial in drug design and development (Vanasundari et al., 2018).

Synthesis of Novel Compounds

The compound is used in synthesizing new chemical entities. It serves as a precursor or intermediate in the synthesis of various novel compounds with potential biological activities. This includes its use in preparing new heterocyclic compounds and analyzing their potential biological activities (Sayed et al., 2003).

Safety and Hazards

The compound “(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid” has the following hazard statements: H315-H319-H335 . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .

properties

IUPAC Name

(3S)-3-amino-3-(2,3-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKLESLYMHWBOP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426741
Record name (3S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid

CAS RN

748128-13-4
Record name (3S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.